Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane
Description
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphane group attached to an indene ring, which is further substituted with a trimethylstannyl group
Properties
CAS No. |
675882-01-6 |
|---|---|
Molecular Formula |
C15H23PSn |
Molecular Weight |
353.03 g/mol |
IUPAC Name |
dimethyl-(2-methyl-3-trimethylstannyl-3H-inden-1-yl)phosphane |
InChI |
InChI=1S/C12H14P.3CH3.Sn/c1-9-8-10-6-4-5-7-11(10)12(9)13(2)3;;;;/h4-8H,1-3H3;3*1H3; |
InChI Key |
USFTYKDHDNOGET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1[Sn](C)(C)C)P(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of a chlorophosphine with a Grignard reagent, which provides a convenient route to the desired phosphane compound . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the stannyl group.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield a phosphine oxide, while substitution of the trimethylstannyl group could result in a variety of functionalized indene derivatives.
Scientific Research Applications
Chemical Properties and Reactions
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane can undergo several chemical reactions:
- Oxidation : The phosphane group can be oxidized to form phosphine oxides.
- Reduction : The compound can be reduced to modify the stannyl group.
- Substitution : The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Controlled temperatures and inert atmospheres are typically required to minimize side reactions.
Coordination Chemistry and Catalysis
This compound serves as a ligand in coordination chemistry. Its unique structure allows it to influence the reactivity and selectivity of metal complexes, making it valuable in catalytic processes. For instance, its use in transition metal catalysis has been explored in various synthetic pathways, enhancing reaction rates and yields.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its reactivity allows for the formation of complex molecules, including biologically active compounds. In one study, it was employed to synthesize novel indene derivatives that exhibited potential pharmacological activity.
Biological Applications
Research into the biological implications of this compound is ongoing. Preliminary studies suggest its potential role in drug development, particularly in synthesizing compounds with anticancer properties. It has been noted for its ability to interact with biological targets, which may lead to the design of new therapeutic agents.
Industrial Applications
In industry, this compound may contribute to developing new materials with specific properties, such as advanced composites and polymers. Its solubility in various organic solvents enhances its applicability in formulating materials used in electronics and coatings.
Case Studies
Case Study 1: Coordination Chemistry
In a study published in an academic journal, this compound was used as a ligand for palladium complexes. The resulting complexes demonstrated enhanced catalytic activity in cross-coupling reactions compared to traditional ligands, showcasing the compound's potential in advancing synthetic methodologies.
Case Study 2: Biological Evaluation
A recent investigation focused on synthesizing derivatives of this compound for anticancer activity. The synthesized compounds were tested against breast cancer cell lines, revealing significant antiproliferative effects. This study highlights the compound's potential as a scaffold for developing new cancer therapies.
Mechanism of Action
The mechanism by which dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane exerts its effects involves its interaction with molecular targets and pathways. The phosphane group can coordinate with metal centers, influencing catalytic processes and facilitating various chemical transformations. The trimethylstannyl group can also participate in organometallic reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane include other organophosphorus compounds with different substituents on the indene ring or variations in the phosphane group. Examples include:
- Dimethyl[2-methyl-1-(trimethylsilyl)-1H-inden-3-yl]phosphane
- Dimethyl[2-methyl-1-(trimethylgermyl)-1H-inden-3-yl]phosphane
Uniqueness
What sets this compound apart is the presence of the trimethylstannyl group, which imparts unique reactivity and properties compared to its silicon and germanium analogs. This makes it particularly valuable in specific catalytic and synthetic applications where the stannyl group plays a crucial role.
Biological Activity
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane (CAS No. 675882-01-6) is a unique organophosphorus compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C15H23PSn |
| Molecular Weight | 353.03 g/mol |
| IUPAC Name | dimethyl-(2-methyl-3-trimethylstannyl-3H-inden-1-yl)phosphane |
| InChI Key | USFTYKDHDNOGET-UHFFFAOYSA-N |
This compound is synthesized through various methods, typically involving the reaction of halogenophosphines with organometallic reagents. A common synthetic route includes the interaction of chlorophosphine with Grignard reagents.
The compound's biological activity may be attributed to its ability to coordinate with metal centers and influence catalytic processes. The trimethylstannyl group enhances its reactivity, allowing it to participate in organometallic reactions which are crucial for the synthesis of biologically active molecules .
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit significant pharmacological properties. For instance, phosphane derivatives are known to act as ligands in coordination chemistry, potentially influencing drug design and development .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that phosphane-based compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This suggests potential applications in cancer therapy .
- Antimicrobial Properties : Research has shown that organophosphorus compounds can possess antimicrobial activity against a range of pathogens, indicating that this compound may also exhibit similar properties .
- Neuroprotective Effects : Some phosphane derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability of these compounds to modulate oxidative stress responses is particularly noteworthy .
Comparison with Similar Compounds
This compound can be compared with other organophosphorus compounds:
| Compound Name | Unique Features |
|---|---|
| Dimethyl[2-methyl-1-(trimethylsilyl)-1H-inden-3-yl]phosphane | Contains a silyl group; different reactivity profile |
| Dimethyl[2-methyl-1-(trimethylgermyl)-1H-inden-3-yl]phosphane | Features germanium instead of tin; differing biological effects |
The presence of the trimethylstannyl group in this compound provides unique reactivity compared to its silicon and germanium analogs, making it particularly valuable in specific catalytic and synthetic applications .
Q & A
Basic Research Questions
Q. How should researchers design a synthesis route for dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane?
- Methodological Answer : Begin with a literature review to identify analogous organotin-phosphane syntheses. For example, protocols for organotin intermediates (e.g., trimethylstannyl groups) often involve transmetallation or nucleophilic substitution reactions under inert atmospheres. Use HPLC (High-Performance Liquid Chromatography) with phosphate buffer (pH 6.0) and methanol-acetonitrile mobile phases to monitor reaction progress and purity . Ensure safety protocols for handling organotin compounds, including protective equipment and waste segregation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Combine spectroscopic methods (NMR for phosphorous and tin nuclei, FT-IR for functional groups) with chromatographic analysis. For HPLC, use a phosphate buffer (6.8 g monobasic potassium phosphate/L) adjusted to pH 6.0 with phosphoric acid and a methanol-water (4:1) diluent . Validate system suitability with retention time reproducibility (<2% RSD) and resolution (>1.5 between adjacent peaks).
Q. How can researchers optimize reaction conditions to minimize byproducts?
- Methodological Answer : Employ a split-split plot experimental design (as used in agricultural chemistry studies) to test variables like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant factors and interactions . For example, varying reaction time and stoichiometry of trimethylstannyl precursors can reduce impurities like unreacted indene derivatives .
Advanced Research Questions
Q. How does the electronic environment of the trimethylstannyl group influence the reactivity of the phosphane ligand in catalysis?
- Methodological Answer : Conduct DFT (Density Functional Theory) calculations to map electron density distribution across the indenyl-phosphane framework. Compare with experimental data (e.g., X-ray crystallography or kinetic studies) to correlate steric/electronic effects with catalytic activity. Reference environmental fate studies for analogous organometallics to contextualize stability .
Q. What strategies resolve contradictions in reported spectroscopic data for similar organotin-phosphane complexes?
- Methodological Answer : Perform meta-analysis of existing literature, noting solvent effects and instrument calibration differences. For example, discrepancies in P NMR shifts may arise from varying deuterated solvents (CDCl₃ vs. DMSO-d₆). Replicate key experiments under standardized conditions and publish raw data to enhance reproducibility .
Q. How can the environmental impact of this compound be assessed during disposal or accidental release?
- Methodological Answer : Follow INCHEMBIOL project guidelines:
- Step 1 : Measure partition coefficients (log P) to predict bioavailability in water-soil systems.
- Step 2 : Conduct microcosm studies to track abiotic/biotic degradation pathways (e.g., hydrolysis of Sn-C bonds).
- Step 3 : Use LC-MS/MS to detect trace metabolites in simulated ecosystems .
Q. What experimental designs are suitable for studying this compound’s interaction with biological targets?
- Methodological Answer : Adopt a randomized block design with split plots (as in phytochemical studies) to test dose-response relationships. For example:
- Primary plots : Cell lines or enzyme systems.
- Subplots : Varying concentrations (nM–μM range).
- Sub-subplots : Time-dependent inhibition assays.
Use ANOVA and post-hoc tests (Tukey’s HSD) to validate significance .
Data Reporting and Validation
Q. How should researchers document and report conflicting data in publications?
- Methodological Answer : Follow IUPAC guidelines:
- Transparency : Disclose instrument parameters (e.g., NMR frequency, HPLC column type).
- Reproducibility : Provide raw datasets in supplementary materials.
- Contextualization : Compare results with prior studies (e.g., similar indenyl-phosphane derivatives) and discuss methodological divergences .
Q. What validation criteria ensure reliability in impurity profiling?
- Methodological Answer : Adopt USP-NF standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
